

A Comprehensive Toxicological Profile of 1,2-Diphenylhydrazine for Advanced Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Diphenylhydrazine

Cat. No.: B7769752

[Get Quote](#)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the toxicological profile of **1,2-diphenylhydrazine** (CAS No. 122-66-7), also known as hydrazobenzene. Synthesizing critical data from seminal studies and regulatory guidelines, this document is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge for safe handling, informed experimental design, and accurate risk assessment.

Section 1: Introduction and Physicochemical Properties

1,2-Diphenylhydrazine is a crystalline solid that was historically used as an intermediate in the synthesis of dyes, such as benzidine.^[1] Currently, its primary application in the United States is in the production of certain veterinary anti-inflammatory drugs.^[2] Its limited use and rapid degradation in the environment mean that general population exposure is unlikely.^[1]

Physicochemical Characteristics:

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₂ N ₂	[3]
Molecular Weight	184.24 g/mol	[3]
Appearance	White to yellowish crystalline solid	[3]
Water Solubility	Slightly soluble	[1]
Vapor Pressure	2.6 x 10 ⁻⁵ mm Hg at 25°C	[3]
Log Octanol/Water Partition Coefficient (K _{ow})	2.94	[3]

1,2-Diphenylhydrazine is known to be unstable under certain conditions. It readily oxidizes in the presence of air and decomposes in acidic solutions.[2] This instability is a critical consideration for both experimental design and analytical measurements.

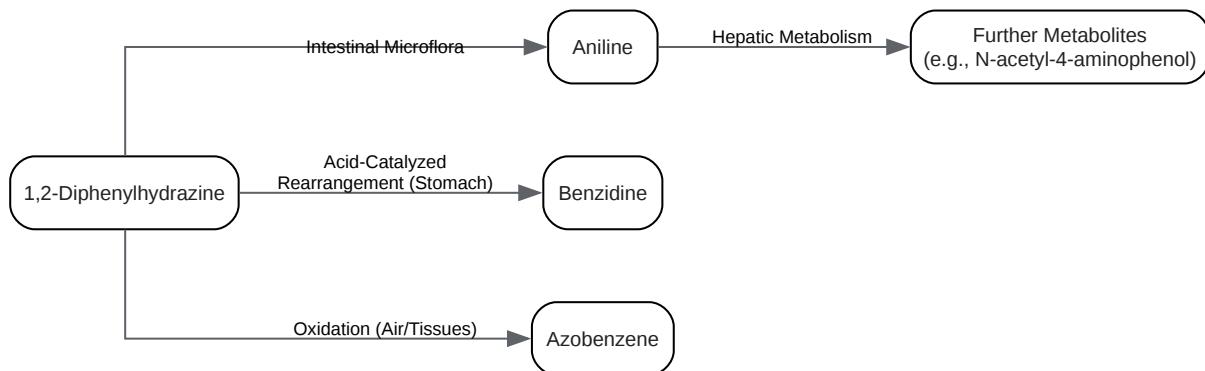
Section 2: Toxicokinetics - Absorption, Distribution, Metabolism, and Excretion

Understanding the toxicokinetics of **1,2-diphenylhydrazine** is fundamental to interpreting its toxicological effects. However, data in this area are limited.

Absorption: Oral absorption is presumed based on the detection of metabolites in urine and the observation of systemic toxic effects in animal studies.[4]

Distribution: No specific information on the distribution of **1,2-diphenylhydrazine** in the body has been identified.

Metabolism: The metabolism of **1,2-diphenylhydrazine** is a key determinant of its toxicity, leading to the formation of reactive and carcinogenic metabolites. The two primary metabolic pathways are:


- Cleavage to Aniline: Intestinal microflora can facilitate the conversion of **1,2-diphenylhydrazine** to aniline.[4]

- Rearrangement to Benzidine: In the acidic environment of the stomach, **1,2-diphenylhydrazine** undergoes a chemical transformation known as the benzidine rearrangement to form the known human carcinogen, benzidine.[4]

While the general pathways are understood, the specific cytochrome P450 isozymes involved in the oxidative metabolism of **1,2-diphenylhydrazine** have not been fully elucidated but are known to be involved in the metabolism of other hydrazine compounds.[5][6]

Excretion: Information on the excretion of **1,2-diphenylhydrazine** is limited, with one study reporting the presence of unidentified metabolites in the urine.[4]

Metabolic Pathway of **1,2-Diphenylhydrazine**

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [atsdr.cdc.gov](https://www.atsdr.cdc.gov) [atsdr.cdc.gov]
- 2. [atsdr.cdc.gov](https://www.atsdr.cdc.gov) [atsdr.cdc.gov]

- 3. epa.gov [epa.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of cytochrome P450 in hydrazine toxicity in isolated hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Toxicological Profile of 1,2-Diphenylhydrazine for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7769752#toxicological-profile-of-1-2-diphenylhydrazine-for-research-purposes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com